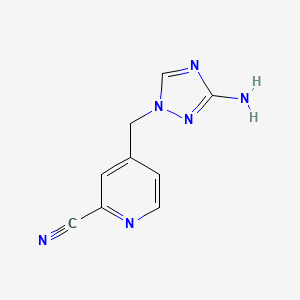
4-((3-Amino-1h-1,2,4-triazol-1-yl)methyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile is a heterocyclic organic compound that features a triazole ring and a picolinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile typically involves the reaction of 3-amino-1H-1,2,4-triazole with picolinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with picolinonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)benzonitrile: A structurally similar compound with a benzonitrile moiety instead of picolinonitrile.
Uniqueness
4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile is unique due to the presence of both a triazole ring and a picolinonitrile moiety, which imparts specific chemical and physical properties
Eigenschaften
Molekularformel |
C9H8N6 |
|---|---|
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
4-[(3-amino-1,2,4-triazol-1-yl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N6/c10-4-8-3-7(1-2-12-8)5-15-6-13-9(11)14-15/h1-3,6H,5H2,(H2,11,14) |
InChI-Schlüssel |
UFFPUWOCOVIZMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CN2C=NC(=N2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


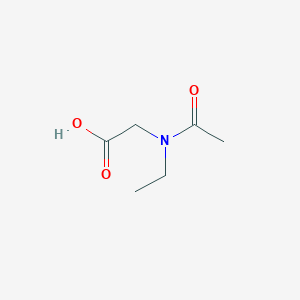
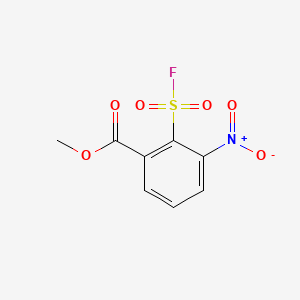
![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)
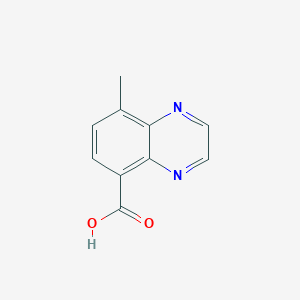


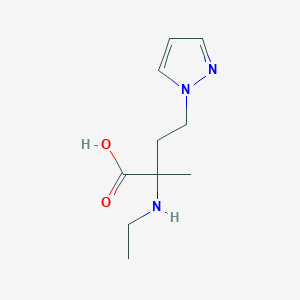
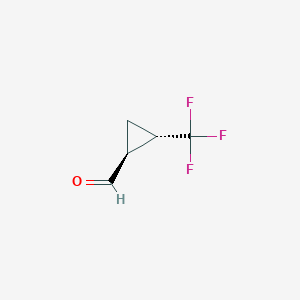

![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
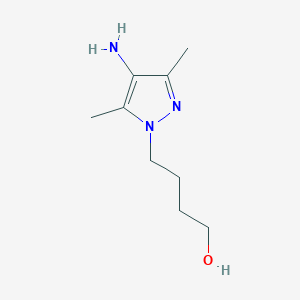
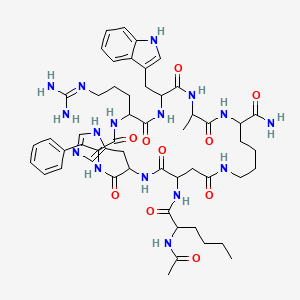
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)

